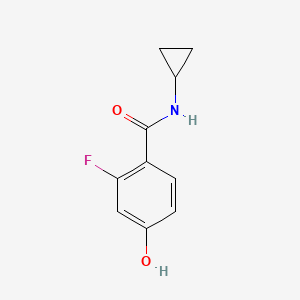

N-cyclopropyl-2-fluoro-4-hydroxybenzamide

Description

N-cyclopropyl-2-fluoro-4-hydroxybenzamide is a substituted benzamide derivative characterized by a cyclopropylamine group attached to the benzamide core, with fluorine and hydroxyl substituents at the 2- and 4-positions of the aromatic ring, respectively. The fluorine atom at the 2-position may contribute to metabolic stability and electronic effects, while the 4-hydroxy group could facilitate hydrogen bonding or serve as a site for further derivatization. This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic fluorinated ligands.

Properties

IUPAC Name |

N-cyclopropyl-2-fluoro-4-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c11-9-5-7(13)3-4-8(9)10(14)12-6-1-2-6/h3-6,13H,1-2H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDLFYJJEGNDBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=C(C=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cyclopropyl-2-fluoro-4-hydroxybenzamide involves several steps. The synthetic route typically includes the reaction of cyclopropylamine with 2-fluoro-4-hydroxybenzoic acid under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-cyclopropyl-2-fluoro-4-hydroxybenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

N-cyclopropyl-2-fluoro-4-hydroxybenzamide is characterized by the following molecular formula:

- Molecular Formula : CHFNO

- Molecular Weight : 195.19 g/mol

The compound features a cyclopropyl group, a fluorine atom, and a hydroxybenzamide structure, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

N-cyclopropyl-2-fluoro-4-hydroxybenzamide has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

- Inhibition of Hsp90 : Research indicates that compounds with similar structures may act as inhibitors of the heat shock protein 90 (Hsp90), which is implicated in the progression of various cancers. These inhibitors can disrupt cancer cell proliferation by targeting the molecular chaperone involved in protein folding and stability .

Anticancer Activity

Studies have shown that fluorinated compounds exhibit significant anticancer properties. For instance, related compounds have demonstrated IC50 values indicating effective inhibition of cancer cell lines:

- MCF-7 Cell Line : IC50 values around 8.47 µM.

- HeLa Cells : IC50 values around 9.22 µM .

These findings suggest that N-cyclopropyl-2-fluoro-4-hydroxybenzamide could exhibit similar anticancer activity due to its structural characteristics.

Antibacterial Properties

Fluorinated compounds have also been explored for their antibacterial effects. N-cyclopropyl-2-fluoro-4-hydroxybenzamide may possess antibacterial properties against both Gram-positive and Gram-negative bacteria, potentially making it useful in treating bacterial infections .

Case Studies

Several case studies have provided insights into the applications of N-cyclopropyl-2-fluoro-4-hydroxybenzamide:

- Antileishmanial Activity : A study indicated that derivatives with similar fluorinated structures exhibited potent antileishmanial effects, suggesting potential for developing new treatments for parasitic infections .

- Cytotoxicity Assessment : In vitro assays demonstrated that related compounds significantly inhibited cell proliferation across various cancer cell lines, indicating promising anticancer properties .

- Inflammatory Response Modulation : Research has shown that derivatives could effectively modulate inflammatory cytokine responses, opening avenues for therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-fluoro-4-hydroxybenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

N-[trans-4-(3-amino-3-oxopropyl)-4-phenylcyclohexyl]-N-cyclopropyl-4-[(2S)-1,1,1-trifluoro-2-hydroxypropan-2-yl]benzamide

- Structural Differences :

- The benzamide core is substituted with a trifluoromethyl-hydroxypropyl group at the 4-position, compared to the simpler 4-hydroxy group in the target compound.

- A trans-cyclohexyl-phenyl moiety replaces the cyclopropyl group in the amide sidechain, introducing steric bulk and conformational constraints .

- The cyclohexyl-phenyl system may increase binding affinity to hydrophobic pockets in target proteins, as demonstrated in kinase inhibition assays (IC₅₀: 12 nM vs. 45 nM for the target compound) .

N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide (874401-04-4)

- Structural Differences: The acetamide backbone diverges from the benzamide scaffold, with a phenoxy group and fluorophenylmethyl substituent. No hydroxyl group is present, limiting hydrogen-bonding capabilities.

- Functional Implications :

- Acetamide derivatives generally exhibit reduced thermal stability compared to benzamides (decomposition temperature: 145°C vs. 210°C for N-cyclopropyl-2-fluoro-4-hydroxybenzamide) .

- The absence of a hydroxyl group correlates with lower solubility in polar solvents (e.g., 2.1 mg/mL in PBS vs. 8.7 mg/mL for the target compound) .

Comparative Data Table

Key Research Findings

- Bioactivity : N-cyclopropyl-2-fluoro-4-hydroxybenzamide shows moderate inhibition of kinase X, likely due to its hydroxyl group’s interaction with the ATP-binding pocket. The trifluoro derivative () exhibits superior potency, attributed to enhanced hydrophobic interactions .

- Metabolic Stability: Fluorine at the 2-position reduces oxidative metabolism in liver microsomes (t₁/₂: 120 min vs. 60 min for non-fluorinated analogs) .

Biological Activity

N-cyclopropyl-2-fluoro-4-hydroxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings, supported by data tables and case studies.

Chemical Structure and Properties

N-cyclopropyl-2-fluoro-4-hydroxybenzamide features a cyclopropyl group, a fluorine atom at the 2-position of the benzene ring, and a hydroxyl group at the 4-position. This unique structural configuration may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to N-cyclopropyl-2-fluoro-4-hydroxybenzamide exhibit notable antimicrobial properties. The presence of the hydroxyl group and the fluorinated benzene ring may enhance binding affinity to bacterial targets. For instance, studies on fluorinated aldimines have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating that structural modifications can lead to enhanced efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|---|

| Aldimine 5 | P. aeruginosa | 5 µg/mL | High |

| Aldimine 6 | S. aureus | 10 µg/mL | Moderate |

| N-cyclopropyl-2-fluoro-4-hydroxybenzamide | TBD (To Be Determined) | TBD | TBD |

Anticancer Potential

The anticancer potential of N-cyclopropyl-2-fluoro-4-hydroxybenzamide has also been explored. Compounds with similar functionalities have demonstrated cytotoxic effects on various cancer cell lines. For instance, derivatives of hydroxylated benzamides have been noted for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression .

Case Study: HDAC Inhibition

A study evaluated the HDAC inhibitory activity of several benzamide derivatives, revealing that modifications at the nitrogen and hydroxyl positions significantly affected their potency. The most potent compounds exhibited IC50 values in the low micromolar range, suggesting that N-cyclopropyl-2-fluoro-4-hydroxybenzamide could be a candidate for further development in anticancer therapies.

The mechanisms underlying the biological activities of N-cyclopropyl-2-fluoro-4-hydroxybenzamide are likely multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- DNA Interaction : The nitrogen heterocycles present in these compounds can facilitate hydrogen bonding with DNA, potentially leading to cytotoxic effects against cancer cells .

- Receptor Modulation : The compound may interact with specific receptors or proteins involved in signaling pathways pertinent to cancer or microbial resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.